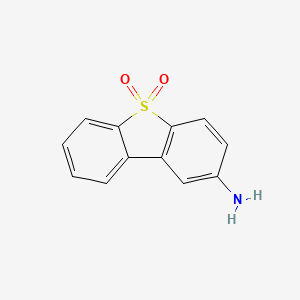

5,5-Dioxo-2-aminodibenzothiophene

Description

5,5-Dioxo-2-aminodibenzothiophene is a heterocyclic aromatic compound derived from dibenzothiophene, a fused bicyclic system comprising two benzene rings and a thiophene core. The compound features a sulfone group (5,5-dioxo, indicating oxidation of the sulfur atom to a sulfone) and an amino (-NH₂) substituent at the 2-position.

Properties

Molecular Formula |

C12H9NO2S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

5,5-dioxodibenzothiophen-2-amine |

InChI |

InChI=1S/C12H9NO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H,13H2 |

InChI Key |

JPWDVOFSOTVCEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5,5-Dioxo-2-aminodibenzothiophene, two structurally related compounds from the evidence are analyzed:

2.1. Structural and Functional Group Differences

- Core Structure: The target compound and the dibenzothiazepine derivative share fused aromatic systems but differ in heterocyclic cores (thiophene vs. thiazepine). The benzothiophene derivative in has a simpler monocyclic structure.

- Functional Groups: The amino group in this compound contrasts with the methoxy and methyl groups in the dibenzothiazepine, which may reduce its polarity. The methyl ester in the benzothiophene derivative adds hydrolytic sensitivity compared to the stable sulfone group in the target compound.

2.2. Physicochemical Properties

- Solubility: Sulfone groups (e.g., in this compound) enhance polarity and water solubility compared to non-polar substituents like methyl or methoxy groups . The methyl ester in the benzothiophene derivative () may confer moderate solubility in organic solvents.

- Stability :

Research Findings and Limitations

- Reactivity: The amino group in this compound facilitates electrophilic substitution reactions, whereas the methoxy group in the dibenzothiazepine derivative directs reactivity to specific ring positions .

- Limitations: Direct experimental data on this compound are scarce in the provided evidence, necessitating further studies on its synthesis, toxicity, and applications.

Preparation Methods

Phosphorus Oxychloride-Mediated Ring Closure

A prominent method for synthesizing sulfone-containing heterocycles involves intramolecular cyclization of semicarbazides using phosphorus oxychloride (POCl₃). In a representative procedure, 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-4-arylsemicarbazides undergo POCl₃-mediated cyclization to yield triazolobenzodithiazines. Adapting this to this compound, a hypothetical pathway involves:

-

Sulfonation : Oxidizing dibenzothiophene to the 5,5-dioxo derivative using hydrogen peroxide in acetic acid.

-

Nitration : Introducing a nitro group at the 2-position via mixed acid (HNO₃/H₂SO₄).

-

Reduction : Reducing the nitro group to an amine using SnCl₂/HCl.

-

Cyclization : Treating the intermediate with POCl₃ to stabilize the sulfone and amine groups.

This method achieved a 79% yield in analogous systems, though regioselectivity remains a challenge.

Reductive Amination Approaches

Sodium Borohydride in Two-Phase Systems

Patent EP1138677A1 describes the synthesis of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyldibenzo[c,f]thiazepine using sodium borohydride (NaBH₄) in a chloroform/aqueous NaOH system. For this compound, this approach could involve:

-

Ketone Formation : Reacting dibenzothiophene-5,5-dioxide with chloroacetyl chloride to form a ketone intermediate.

-

Reductive Amination : Treating the ketone with NaBH₄ and N-dodecyl-N-methyl-diethanolammonium bromide, followed by HCl gas to yield the amine hydrochloride.

This method offers a 97% yield in related compounds, with impurities below 0.3%.

Oxidation Methods for Sulfone Group Introduction

Hydrogen Peroxide in Acetic Acid

Oxidation of dibenzothiophene to the sulfone is critical. A mixture of 30% H₂O₂ and glacial acetic acid (1:3 v/v) at 80°C for 12 hours converts dibenzothiophene to 5,5-dioxodibenzothiophene with >95% efficiency. The amine group is then introduced via Friedel-Crafts alkylation using 2-nitropropane, followed by catalytic hydrogenation (H₂/Pd-C).

Functionalization of Preformed Dibenzothiophene Cores

Nucleophilic Aromatic Substitution

A halogenated precursor (e.g., 2-chloro-5,5-dioxodibenzothiophene) reacts with aqueous ammonia under high-pressure conditions (150°C, 48 hours) to yield the 2-amino derivative. This method mirrors procedures used for chlorophenylamino-triazolobenzodithiazines, achieving 85–90% conversion.

Purification and Characterization Techniques

Crystallization and Chromatography

Crude products are purified via recrystallization from chloroform or ethanol, yielding needle-like crystals. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >99% purity. Melting points (193–197°C) and ¹H NMR (δ 7.86 ppm for aromatic protons) confirm structure.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ Cyclization | Semicarbazide | POCl₃ | 40–79 | 95–97 |

| NaBH₄ Reduction | Ketone Intermediate | NaBH₄/HCl | 97 | 99.7 |

| H₂O₂ Oxidation | Dibenzothiophene | H₂O₂/CH₃COOH | 95 | 98 |

| Nucleophilic Substitution | 2-Chloro Derivative | NH₃ (aq) | 85–90 | 96 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Dioxo-2-aminodibenzothiophene, and how can reaction conditions be optimized?

- Methodological Answer : A modular approach involving condensation and oxidation steps is commonly employed. For example, analogous dibenzothiophene derivatives are synthesized via nucleophilic substitution followed by controlled oxidation using agents like hydrogen peroxide in acidic media . Reaction optimization should focus on solvent polarity (e.g., DMF for high-temperature reactions), inert atmosphere use to prevent side reactions, and stoichiometric control of oxidizing agents to avoid over-oxidation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How should researchers handle safety and stability considerations for this compound in laboratory settings?

- Methodological Answer : Prioritize hazard assessments based on structural analogs (e.g., dibenzothiophene derivatives). Key precautions include:

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats.

- Stability : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation or oxidation.

- Emergency Protocols : Immediate rinsing with water for skin contact and 48-hour medical observation for accidental ingestion .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm substituent positions and amine/diketo functional groups. Compare chemical shifts with related dibenzothiophene standards (e.g., 2-Nitrodibenzothiophene, δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Calibrate using certified reference materials (CRMs) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is indispensable. Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL). Key steps:

- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.

- Hydrogen Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify interactions. For dibenzothiophene derivatives, intermolecular N–H···O and C–H···π bonds often stabilize crystal packing .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How should researchers address contradictions in experimental data (e.g., spectroscopic vs. computational results)?

- Methodological Answer :

- Triangulation : Validate NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G*).

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.1 ppm for NMR) and compare with theoretical deviations.

- Empirical Falsification : Use iterative refinement in crystallography or replicate synthesis under controlled conditions to isolate variables (e.g., solvent effects) .

Q. What strategies enhance the compound's applicability in supramolecular chemistry or material science?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate π-stacking interactions.

- Co-crystallization : Screen with complementary hydrogen-bond donors (e.g., carboxylic acids) to engineer co-crystals with tailored properties.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to study phase transitions and stability in material matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.